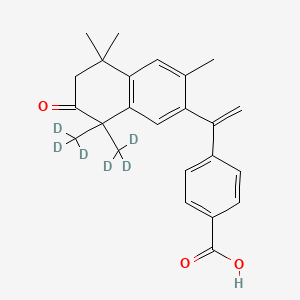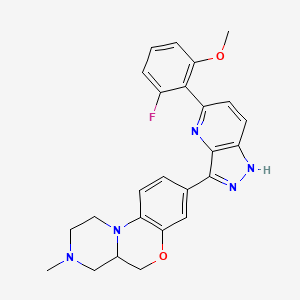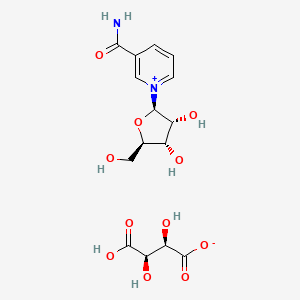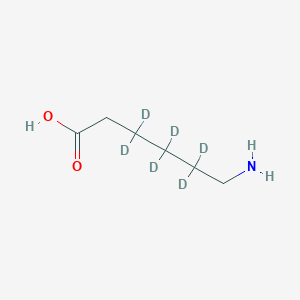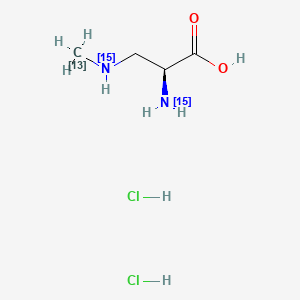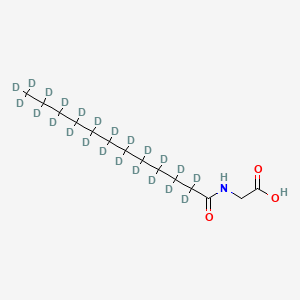
N-Dodecanoyl-d23-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Dodecanoyl-d23-glycine is a deuterium-labeled compound, specifically a stable isotope of N-Dodecanoylglycine. It is used primarily in scientific research due to its unique properties, such as its ability to act as a tracer in various biochemical processes. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule can significantly affect its pharmacokinetic and metabolic profiles .
準備方法
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-d23-glycine is synthesized through the acylation of glycine with dodecanoic acid-d23. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of dodecanoic acid-d23 and the amino group of glycine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-Dodecanoyl-d23-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid derivatives.
Reduction: Formation of dodecylamine derivatives.
Substitution: Formation of substituted glycine derivatives.
科学的研究の応用
N-Dodecanoyl-d23-glycine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Utilized in the development of stable isotope-labeled standards for analytical chemistry.
作用機序
The mechanism of action of N-Dodecanoyl-d23-glycine involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the molecule provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation in biological systems. This helps in understanding the metabolic pathways and the effects of deuterium substitution on the pharmacokinetics of drugs .
類似化合物との比較
Similar Compounds
N-Lauroylglycine: Similar in structure but lacks deuterium labeling.
N-Dodecanoylglycine: The non-deuterated form of N-Dodecanoyl-d23-glycine.
N-Palmitoylglycine: Contains a longer fatty acid chain compared to this compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying biochemical processes. The presence of deuterium can alter the compound’s metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development and metabolic research .
特性
分子式 |
C14H27NO3 |
|---|---|
分子量 |
280.51 g/mol |
IUPAC名 |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)acetic acid |
InChI |
InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
InChIキー |
JWGGSJFIGIGFSQ-SJTGVFOPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
正規SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



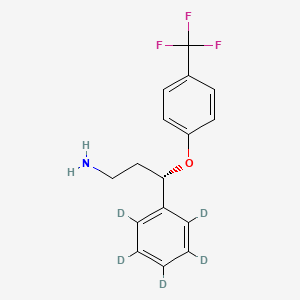
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
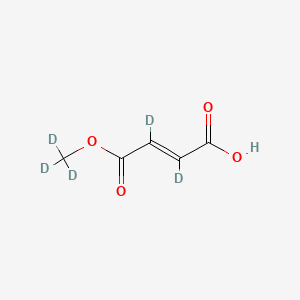

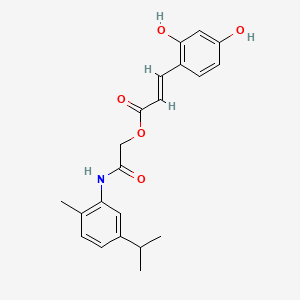
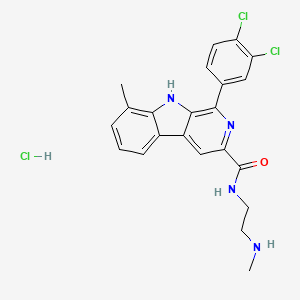
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
